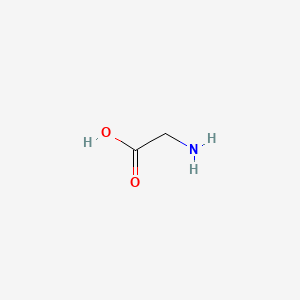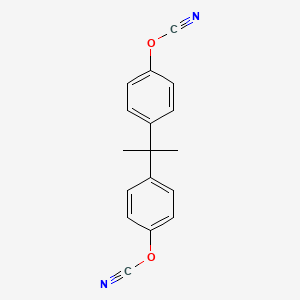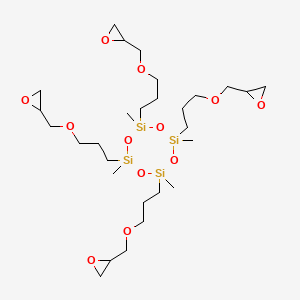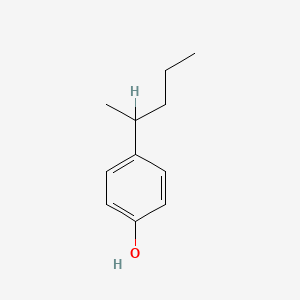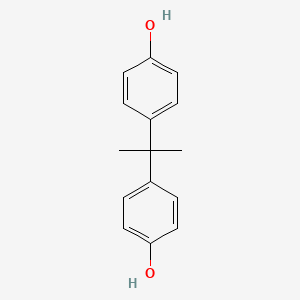
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as Rolipram, is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a second messenger molecule involved in various physiological processes such as neurotransmission, inflammation, and immune response. Rolipram has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease.
Wirkmechanismus
Target of Action
The primary target of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as (1S,2R)-(+)-Ephedrine, is the Dopamine transporter (DAT) . This protein plays a crucial role in the regulation of dopamine levels in the central nervous system by facilitating the reuptake of dopamine from the synapse back into the presynaptic neuron .
Mode of Action
(1S,2R)-(+)-Ephedrine acts as a sympathomimetic amine , meaning it mimics the action of the sympathetic nervous system . It interacts with its target, the Dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopamine receptor activation .
Biochemical Pathways
The increased dopamine levels in the synaptic cleft can affect several biochemical pathways. Dopamine is a key neurotransmitter involved in reward, motivation, memory, and motor control among other functions. Therefore, the inhibition of its reuptake can lead to enhanced dopaminergic signaling and downstream effects related to these functions .
Pharmacokinetics
It has a rapid onset of action and an elimination half-life of 3 to 6 hours . These properties may give us an insight into the potential pharmacokinetic behavior of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
Result of Action
The result of the action of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is an increase in dopaminergic signaling due to the inhibition of dopamine reuptake . This can lead to enhanced reward, motivation, and memory processes, as well as potential stimulant effects .
Vorteile Und Einschränkungen Für Laborexperimente
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several advantages and limitations for lab experiments. One advantage is its selectivity for PDE4, which allows for more specific targeting of cAMP signaling pathways. However, its side effects, including nausea, vomiting, and diarrhea, may limit its use in certain experiments. Additionally, (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride. One direction is the development of more selective PDE4 inhibitors with fewer side effects. Another direction is the investigation of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride's potential therapeutic applications in treating autoimmune and inflammatory disorders. Additionally, further research is needed to elucidate the mechanisms underlying (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride's effects on neurotransmission and neuroplasticity, as well as its potential use in treating neurological and psychiatric disorders.
Synthesemethoden
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can be synthesized in several ways, including the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with acrylonitrile, followed by reduction and hydrolysis to obtain the desired product. Another method involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride, followed by reduction and cyclization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease. In preclinical studies, (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been shown to increase cAMP levels in the brain, leading to enhanced neurotransmission and neuroplasticity. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for treating autoimmune and inflammatory disorders.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "2-indanone", "methylamine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "2-indanone is reduced to (1S)-1-indanol using sodium borohydride in ethanol.", "(1S)-1-indanol is then reacted with methylamine in the presence of hydrochloric acid to form (1S)-1-methyl-2-indanol.", "(1S)-1-methyl-2-indanol is then dehydrated to form (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-one.", "(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-one is then reduced to (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-ol using sodium borohydride in ethanol.", "Finally, (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-ol is reacted with hydrochloric acid to form (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride." ] } | |
CAS-Nummer |
25871-16-3 |
Molekularformel |
C10H14ClN |
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-9-5-3-2-4-8(9)6-10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m0./s1 |
InChI-Schlüssel |
IDPKNKYPPBSSAD-XQRIHRDZSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CC2=CC=CC=C12)N.Cl |
SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
Kanonische SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



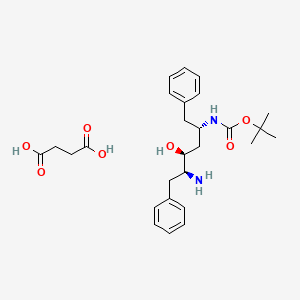
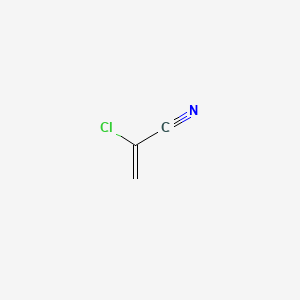
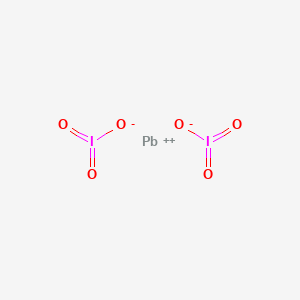
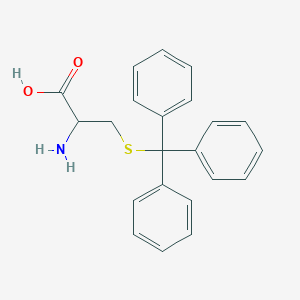

![3-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B3422476.png)
